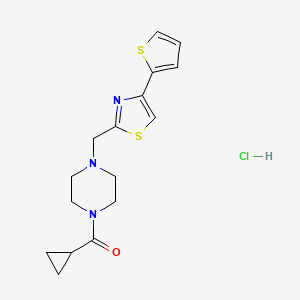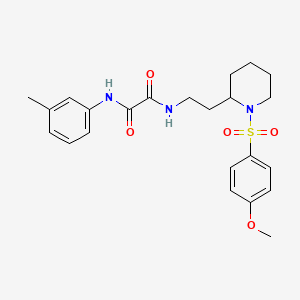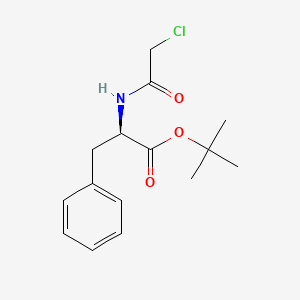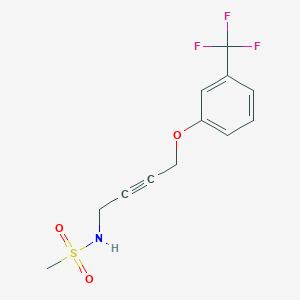![molecular formula C11H11Cl2N3O3S B2542826 N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide CAS No. 1445229-51-5](/img/structure/B2542826.png)
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide, also known as DCM-SA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DCM-SA belongs to the class of sulfonamides and is known for its anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide involves the inhibition of the enzyme dihydrofolate reductase (DHFR). DHFR is involved in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell growth. By inhibiting DHFR, N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide disrupts the normal cellular processes and leads to the anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been found to reduce the activity of nociceptive neurons in the spinal cord, leading to a decrease in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide in lab experiments is its specificity for DHFR inhibition. This allows for targeted inhibition of cellular processes and reduces the risk of off-target effects. However, one limitation of using N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide is its potential toxicity. N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been found to have cytotoxic effects on certain cell types, which may limit its use in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide. One direction is the investigation of its use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, the development of more potent and selective DHFR inhibitors based on the structure of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide may lead to the discovery of new therapeutic agents. Finally, further research into the mechanisms of action of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide may provide insights into the cellular processes involved in inflammation and pain perception.
Méthodes De Synthèse
The synthesis of N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide involves the reaction of 3,4-dichlorobenzyl cyanide with methanesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with acetamide and sodium hydroxide to yield N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide.
Applications De Recherche Scientifique
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been studied for its potential use in the treatment of various inflammatory and pain-related conditions. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide has been found to reduce pain by modulating the activity of nociceptive neurons.
Propriétés
IUPAC Name |
N-[cyano-(3,4-dichlorophenyl)methyl]-2-(methanesulfonamido)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3O3S/c1-20(18,19)15-6-11(17)16-10(5-14)7-2-3-8(12)9(13)4-7/h2-4,10,15H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIRUEGVASZVYAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[cyano(3,4-dichlorophenyl)methyl]-2-methanesulfonamidoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-ethoxy-4-[(phenylsulfonyl)oxy]benzoic acid](/img/structure/B2542744.png)







![N-[3,5-Dimethyl-1-[(2-phenylphenoxy)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2542755.png)
![7-bromo-9-methoxy-2-(2-methoxyphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2542756.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2542760.png)
![1-(3-methoxybenzyl)-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2542761.png)
![2-(2,4-dichlorophenoxy)-N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2542762.png)
![(3S)-3-Methyl-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2542766.png)